Cas no 1481803-04-6 (5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid)

5-Methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid is a specialized organic compound featuring a hexanoic acid backbone substituted with a piperidinylformamidomethyl group at the 3-position and a methyl group at the 5-position. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and biochemical research. The presence of both carboxylic acid and amide functionalities enhances its potential as an intermediate in peptide synthesis or drug development. Its piperidine moiety may contribute to bioactivity, particularly in targeting central nervous system (CNS) receptors or enzymes. The compound’s balanced lipophilicity and polarity suggest favorable solubility profiles for formulation studies. Careful handling is recommended due to its reactive functional groups.
5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid structure
1481803-04-6 structure
Product name:5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid
CAS No:1481803-04-6
MF:C14H26N2O3
MW:270.367844104767
MDL:MFCD21535228
CID:5240506
PubChem ID:65492071

5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid Chemical and Physical Properties

Names and Identifiers

    • Hexanoic acid, 5-methyl-3-[[(3-piperidinylcarbonyl)amino]methyl]-
    • 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid
    • MDL: MFCD21535228
    • Inchi: 1S/C14H26N2O3/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18)
    • InChI Key: ODSGGEMQIXCOMH-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CC(CNC(C1CCCNC1)=O)CC(C)C

5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-297764-0.05g
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid
1481803-04-6 95.0%
0.05g
$528.0 2025-03-19
Enamine
EN300-297764-2.5g
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid
1481803-04-6 95.0%
2.5g
$1230.0 2025-03-19
Enamine
EN300-297764-1.0g
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid
1481803-04-6 95.0%
1.0g
$628.0 2025-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01033196-1g
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid
1481803-04-6 95%
1g
¥4494.0 2023-04-10
Enamine
EN300-297764-0.25g
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid
1481803-04-6 95.0%
0.25g
$579.0 2025-03-19
Enamine
EN300-297764-1g
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid
1481803-04-6
1g
$628.0 2023-09-06
Enamine
EN300-297764-5g
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid
1481803-04-6
5g
$1821.0 2023-09-06
Enamine
EN300-297764-0.1g
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid
1481803-04-6 95.0%
0.1g
$553.0 2025-03-19
Ambeed
A1088850-1g
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid
1481803-04-6 95%
1g
$655.0 2024-04-23
Enamine
EN300-297764-0.5g
5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid
1481803-04-6 95.0%
0.5g
$603.0 2025-03-19

5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid Related Literature

Additional information on 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid

Introduction to 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid (CAS No. 1481803-04-6)

5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 1481803-04-6, represents a complex molecular structure that integrates various functional groups, making it a promising candidate for further exploration in drug discovery and molecular medicine. The presence of both aromatic and aliphatic moieties, coupled with its unique substitution pattern, positions this molecule as a versatile building block for the development of novel therapeutic agents.

The chemical structure of 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid consists of a hexanoic acid backbone substituted with a formamidomethyl group at the third carbon and a piperidinyl moiety at the same position. This arrangement introduces both hydrogen bonding potential and steric hindrance, which can be exploited to modulate the compound's interactions with biological targets. The 5-methyl group further influences the electronic properties of the molecule, potentially enhancing its binding affinity or metabolic stability.

In recent years, there has been growing interest in the development of small molecules that incorporate piperidine scaffolds due to their prevalence in biologically active compounds. Piperidine derivatives are known for their ability to interact with various enzymes and receptors, making them valuable in the design of drugs targeting neurological disorders, infectious diseases, and cancer. The specific substitution pattern of 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid suggests that it may exhibit unique pharmacological properties, which could be harnessed for therapeutic applications.

One of the most compelling aspects of this compound is its potential as a precursor for more complex drug candidates. The formamidomethyl group provides a reactive site for further functionalization, allowing chemists to introduce additional substituents or linkages that could enhance target specificity or improve pharmacokinetic profiles. This flexibility makes 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. By leveraging these tools, scientists can optimize the structure of 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid to improve its interaction with biological targets. For instance, studies have shown that modifications to the piperidine ring can significantly alter binding affinities and selectivity profiles. This underscores the importance of understanding the structural features that contribute to biological activity.

The synthesis of 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid presents both challenges and opportunities for synthetic chemists. The need for precise regioselectivity during functionalization requires careful planning and execution. However, modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and enzymatic transformations, offer powerful tools for constructing complex molecules efficiently. These advancements have made it possible to access novel derivatives of this compound more readily than ever before.

In the context of drug discovery, 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid could serve as a key intermediate in the synthesis of kinase inhibitors, protease inhibitors, or other enzyme-targeting agents. Kinases, in particular, are critical targets in oncology due to their role in cell signaling pathways associated with cancer growth and progression. By designing molecules that selectively inhibit aberrant kinase activity, researchers hope to develop more effective treatments for various forms of cancer.

The potential applications of this compound extend beyond oncology. Emerging research suggests that piperidine-based molecules may also be effective against infectious diseases caused by bacterial or viral pathogens. For example, studies have demonstrated that certain piperidine derivatives exhibit potent antiviral activity by interfering with viral replication mechanisms. Given these findings, 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid could be explored as a starting point for developing new antiviral therapies.

Another area where this compound shows promise is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Piperidine derivatives have been shown to modulate neurotransmitter systems involved in these conditions, offering a potential therapeutic benefit. By fine-tuning the structure of 5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid, researchers may uncover novel compounds that improve cognitive function or alleviate symptoms associated with these debilitating diseases.

The development of new synthetic routes for 5-methyl-3-{(piperidin-3-y l)formam idom eth yl}hexano ic ac id is an ongoing area of research aimed at improving yield and scalability. Recent publications highlight innovative approaches using flow chemistry and biocatalysis to streamline synthetic processes. These methods not only enhance efficiency but also reduce waste generation, aligning with green chemistry principles. Such advancements are crucial for ensuring that promising compounds like this one can be produced sustainably on an industrial scale.

In conclusion,5-m eth yl - 3 - { ( p ip er id i n - 3 - y l ) fo r ma mi do me th y l } hex ano ic ac id (CAS No. 1481803 - 04 - 6 ) is a structurally intriguing compound with significant potential in pharmaceutical research . Its unique combination o f functional groups , coupled wi th recent advances i n synthetic chemistry an d molecular modeling , positions it as a valuable scaffold f or drug discovery . Further exploration o f its pharmacological properties an d development o f efficient synthetic methods will likely lead t o novel therapeutic agents targeting various diseases . As research continues t o uncover new applications , this compoun d promises t o play an important role i n shaping th e future o f medicinal chemistry . p >

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1481803-04-6)5-methyl-3-{(piperidin-3-yl)formamidomethyl}hexanoic acid
A1000180
Purity:99%
Quantity:1g
Price ($):590.0